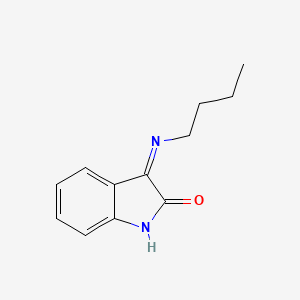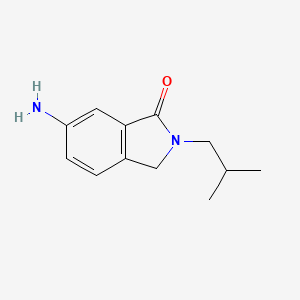
8-Fluoro-5-methylquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-5-methylquinoline-2-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Vorbereitungsmethoden
The synthesis of 8-Fluoro-5-methylquinoline-2-carboxylic acid can be achieved through several methods:
Cyclization and Cycloaddition Reactions: These methods involve the formation of the quinoline ring system through cyclization of appropriate precursors.
Cross-Coupling Reactions: The Suzuki–Miyaura coupling is a widely used method for forming carbon-carbon bonds, which can be employed in the synthesis of fluorinated quinolines.
Analyse Chemischer Reaktionen
8-Fluoro-5-methylquinoline-2-carboxylic acid undergoes various chemical reactions:
Nucleophilic Substitution: The fluorine atom in the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted quinolines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of fluorinated quinolines.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-5-methylquinoline-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Fluorinated quinolines, including this compound, are studied for their potential antibacterial, antineoplastic, and antiviral activities.
Agriculture: Some fluorinated quinolines have found applications as components in agricultural products.
Material Science: The compound can be used in the synthesis of liquid crystals and cyanine dyes, which have commercial applications.
Wirkmechanismus
The mechanism of action of 8-Fluoro-5-methylquinoline-2-carboxylic acid is not extensively documented. similar to other fluoroquinolines, it may target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex and leading to cell death . This mechanism is effective in killing bacteria and is a common feature of fluoroquinolone antibiotics .
Vergleich Mit ähnlichen Verbindungen
8-Fluoro-5-methylquinoline-2-carboxylic acid can be compared with other fluorinated quinolines:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
These compounds share the quinoline ring system and fluorine substitution, but differ in their specific biological activities and applications.
Eigenschaften
Molekularformel |
C11H8FNO2 |
|---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
8-fluoro-5-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-4-8(12)10-7(6)3-5-9(13-10)11(14)15/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
ZVMMDEZJYVNONL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=NC2=C(C=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


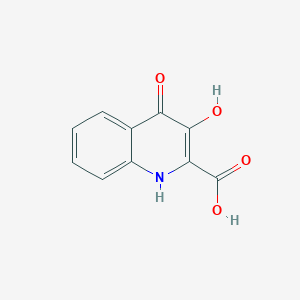
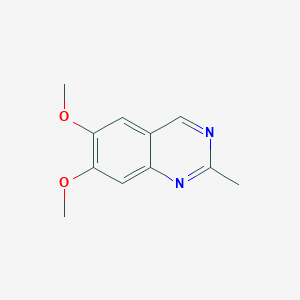

![1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11895550.png)
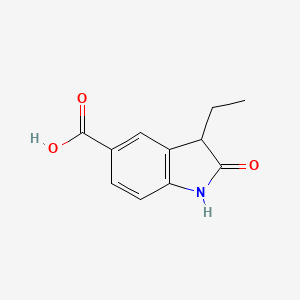
![1'-Methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11895570.png)

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895586.png)
